molecular formula C11H13NO B1633142 N-benzylbut-2-enamide

N-benzylbut-2-enamide

Cat. No.: B1633142
M. Wt: 175.23 g/mol
InChI Key: QLDAZEKDPMBLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylbut-2-enamide is an α,β-unsaturated amide characterized by a benzyl group attached to the nitrogen atom and a conjugated enamide system. The (2E)-configuration of the double bond (trans geometry) is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions. This compound is synthesized via palladium-catalyzed reactions, achieving high yields (94%) under optimized conditions involving sodium hydroxide in diethyl ether at 0°C . Its applications span organic synthesis intermediates and mutagenesis studies, with reported activity at concentrations as low as 20 µmol/L in environmental mutagenesis assays .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-benzylbut-2-enamide

InChI

InChI=1S/C11H13NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3,(H,12,13)

InChI Key

QLDAZEKDPMBLOR-UHFFFAOYSA-N

SMILES

CC=CC(=O)NCC1=CC=CC=C1

Canonical SMILES

CC=CC(=O)NCC1=CC=CC=C1

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzylbut-2-enamide are best contextualized by comparing it to analogous benzylamide derivatives. Below is a detailed analysis based on synthesis, substituent effects, and applications:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Key Substituents/Features Synthesis Method Yield Applications/Notes
This compound C₁₁H₁₃NO (theoretical) Benzyl group, α,β-unsaturated amide (2E) Pd(OAc)₂ catalysis in THF/ether 94% Mutagenesis, synthetic intermediate
Compound 49 C₂₅H₃₇NO₆Si Ethoxy, dimethoxyethyl, trimethylsilyl Ynamide + cyclobutenone in toluene reflux N/A Intermediate for complex aryl amines
Compound 50 C₃₅H₅₉NO₅SiSn Tributylstannyl, dimethoxyethyl Ynamide + cyclobutenone in toluene reflux N/A Organometallic synthesis precursor
Compound 51 C₂₈H₄₁NO₅Si Methyl, dimethoxyethyl Ynamide + cyclobutenone in toluene N/A Functionalized aryl amine derivative

Key Observations:

Structural Complexity :

  • This compound is simpler in structure compared to Compounds 49–51, which feature bulky substituents (e.g., trimethylsilyl, stannyl) and extended ether chains. These groups enhance steric hindrance and alter electronic profiles, impacting reactivity in cross-coupling reactions .
  • The absence of silicon or tin in this compound simplifies purification and reduces toxicity risks, making it more suitable for biological assays .

Synthesis Efficiency: this compound achieves a high yield (94%) under mild conditions, whereas Compounds 49–51 require refluxing with ynamides and cyclobutenones, with yields unquantified in the cited study . The palladium-catalyzed route for this compound highlights its scalability for industrial applications.

Functional Versatility: While Compounds 49–51 serve as intermediates for specialized organometallic or glycosylation studies , this compound’s conjugated system enables participation in Michael additions or Diels-Alder reactions, broadening its utility in heterocyclic synthesis .

Spectroscopic Differentiation :

  • This compound’s IR and NMR spectra would show distinct signals for the enamide C=O stretch (~1650 cm⁻¹) and trans-vinylic protons (δ 5.5–6.5 ppm). In contrast, Compounds 49–51 exhibit additional peaks for Si–CH₃ (δ 0.1–0.5 ppm) or Sn–C bonds, complicating spectral interpretation .

Research Implications and Limitations

  • For instance, Compounds 49–51 lack yield metrics, complicating cost-benefit analyses .
  • This divergence underscores the need for context-specific toxicity profiling.

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